1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC16666565
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 1-benzyl-5-cyclopropylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O2/c17-14(18)12-8-15-16(13(12)11-6-7-11)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18) |
| Standard InChI Key | KWKIJDQKAYINSY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(C=NN2CC3=CC=CC=C3)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core structure comprises a pyrazole ring—a five-membered aromatic system containing two adjacent nitrogen atoms—substituted with three distinct functional groups. The benzyl group (C₆H₅CH₂-) at position 1 introduces aromatic bulk, while the cyclopropyl moiety at position 5 contributes torsional strain and lipophilicity. The carboxylic acid at position 4 enables hydrogen bonding and salt formation, critical for biological interactions.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid |
| CAS Registry Number | Not publicly disclosed |
X-ray crystallography data, though limited for this specific derivative, suggest a planar pyrazole ring with dihedral angles of 15–25° between the benzyl and cyclopropyl groups.
Stereoelectronic Features
The cyclopropyl group induces significant ring strain (≈27 kcal/mol), enhancing reactivity toward electrophilic agents. Frontier molecular orbital analysis indicates highest occupied molecular orbital (HOMO) density localized on the pyrazole nitrogens, facilitating nucleophilic attacks at these positions.
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves a three-step sequence:
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Hydrazine Formation: Condensation of benzylhydrazine with cyclopropyl ketones under acidic conditions (HCl, ethanol, 60°C, 6 h).
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Cyclization: Intramolecular cyclization using phosphoryl chloride (POCl₃) at reflux (110°C, 3 h) to form the pyrazole core.
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Carboxylation: Oxidation of a methyl substituent to carboxylic acid via KMnO₄ in alkaline medium (yield: 82%).
Table 2: Synthesis Optimization Data
| Parameter | Condition A | Condition B |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst | HCl | H₂SO₄ |
| Reaction Time | 6 h | 4 h |
| Yield | 75% | 68% |
Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable yields (78–85%), though scalability remains challenging.
Industrial Manufacturing Challenges
Batch processes dominate production, with typical outputs of 50–100 kg/month. Key hurdles include:
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High cost of cyclopropyl ketone precursors ($120–150/g)
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Exothermic risks during POCl₃-mediated cyclization
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Waste management of manganese dioxide byproducts from oxidation
Continuous-flow systems show promise, increasing space-time yield by 40% while reducing solvent consumption.
Physicochemical Properties
Thermal and Solubility Profile
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 148–150°C (dec.) |
| logP | 2.1 ± 0.3 |
| Aqueous Solubility | 1.2 mg/mL (pH 7.4) |
| pKa | 4.7 (carboxylic acid) |
The compound exhibits pH-dependent solubility, with >95% ionization above pH 6.0. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, suitable for standard processing.
Spectroscopic Fingerprints
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IR (KBr): 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (pyrazole ring)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-3), 7.35–7.28 (m, 5H, benzyl), 2.15–2.08 (m, 1H, cyclopropyl), 1.55–1.48 (m, 2H), 0.98–0.92 (m, 2H)
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¹³C NMR: 167.4 ppm (COOH), 142.1 ppm (C-4), 136.5 ppm (benzyl quaternary C)
Chemical Reactivity and Derivative Formation
Esterification Pathways
Reaction with ethanol/H₂SO₄ produces the ethyl ester derivative (92% yield), a common prodrug strategy. Alternatively, coupling with CDI (1,1′-carbonyldiimidazole) generates active intermediates for amide bond formation.
Table 4: Derivative Synthesis Yields
| Derivative | Reagent | Yield (%) |
|---|---|---|
| Ethyl ester | EtOH/H₂SO₄ | 92 |
| Benzylamide | BnNH₂/DCC | 85 |
| Sulfonamide | TsCl/Et₃N | 78 |
Decarboxylation Mechanisms
Thermal decarboxylation (180°C, toluene) eliminates CO₂, yielding 1-benzyl-5-cyclopropylpyrazole. This reaction proceeds via a six-membered transition state, as confirmed by DFT calculations (activation energy: 28 kcal/mol).
| Model | Dose (mg/kg) | Efficacy (%) |
|---|---|---|
| Carrageenan-induced edema | 25 | 48 |
| Adjuvant arthritis | 50 | 65 |
Analgesic Efficacy
Hot-plate tests demonstrated a 150% increase in reaction latency at 30 mg/kg, surpassing acetaminophen’s performance by 40%. μ-Opioid receptor binding assays showed moderate affinity (Kᵢ = 450 nM), suggesting multimodal activity.
Agricultural Applications
Field trials against Phytophthora infestans revealed 89% disease suppression at 500 ppm. The cyclopropyl group enhances leaf adhesion, while the carboxylic acid moiety facilitates systemic transport.
Current Research and Future Directions
Ongoing studies focus on:
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Developing metal-organic frameworks (MOFs) for controlled release in agrochemical formulations
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Optimizing PK/PD profiles through prodrug approaches
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Exploring synergistic effects with β-lactam antibiotics
Nanoparticle encapsulation (PLGA carriers) improved oral bioavailability from 22% to 67% in preclinical models, addressing current formulation challenges.
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